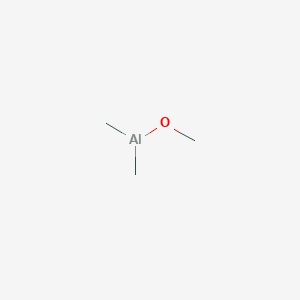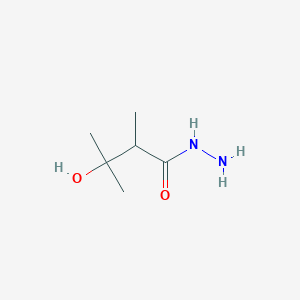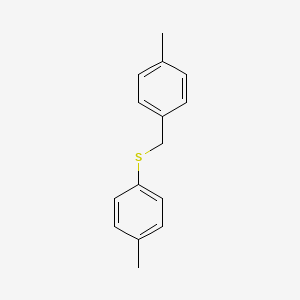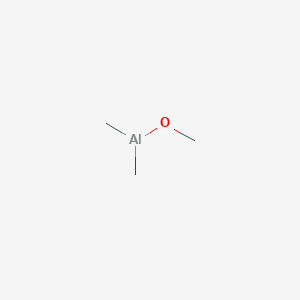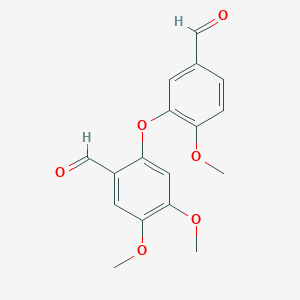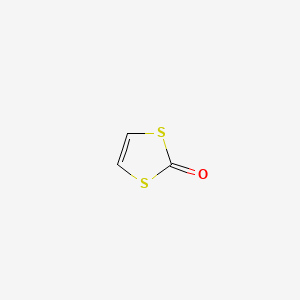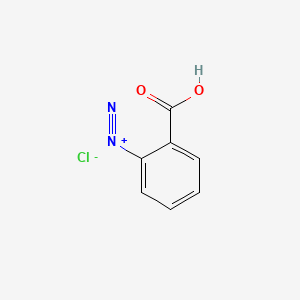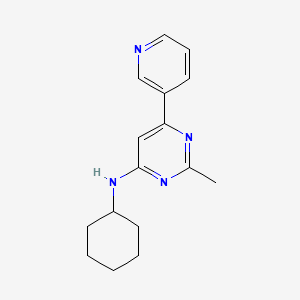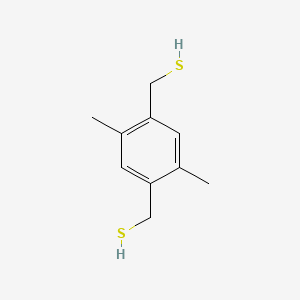
1,4-Benzenedimethanethiol, 2,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenedimethanethiol, 2,5-dimethyl- is an organic compound with the molecular formula C10H14S2. It is a derivative of 1,4-benzenedimethanethiol, where two methyl groups are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its thiol functional groups, which are sulfur-containing groups that can participate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Benzenedimethanethiol, 2,5-dimethyl- can be synthesized through several methods. One common approach involves the reaction of 2,5-dimethyl-1,4-benzenedimethanol with thiolating agents such as thiourea or hydrogen sulfide under acidic conditions. The reaction typically proceeds as follows:
Starting Material: 2,5-dimethyl-1,4-benzenedimethanol
Thiolating Agent: Thiourea or hydrogen sulfide
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid as the catalyst
Product: 1,4-Benzenedimethanethiol, 2,5-dimethyl-
Industrial Production Methods
Industrial production of 1,4-benzenedimethanethiol, 2,5-dimethyl- often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Benzenedimethanethiol, 2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding hydrocarbons.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiol groups.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of hydrocarbons.
Substitution: Formation of thioethers or thioesters.
Aplicaciones Científicas De Investigación
1,4-Benzenedimethanethiol, 2,5-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of thiol-based redox biology and as a probe for detecting reactive oxygen species.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 1,4-benzenedimethanethiol, 2,5-dimethyl- involves its thiol groups, which can form covalent bonds with various molecular targets. These interactions can modulate the activity of enzymes, proteins, and other biomolecules. The compound can also participate in redox reactions, influencing cellular redox states and signaling pathways .
Comparación Con Compuestos Similares
1,4-Benzenedimethanethiol, 2,5-dimethyl- can be compared with other similar compounds such as:
1,4-Benzenedimethanethiol: Lacks the methyl substitutions at the 2 and 5 positions.
1,4-Benzenedimethanol: Contains hydroxyl groups instead of thiol groups.
1,4-Benzenedimethanethiol, 2,5-dichloro-: Contains chlorine substitutions at the 2 and 5 positions instead of methyl groups.
The uniqueness of 1,4-benzenedimethanethiol, 2,5-dimethyl- lies in its specific substitution pattern, which can influence its reactivity and applications in various fields .
Propiedades
Número CAS |
6176-91-6 |
|---|---|
Fórmula molecular |
C10H14S2 |
Peso molecular |
198.4 g/mol |
Nombre IUPAC |
[2,5-dimethyl-4-(sulfanylmethyl)phenyl]methanethiol |
InChI |
InChI=1S/C10H14S2/c1-7-3-10(6-12)8(2)4-9(7)5-11/h3-4,11-12H,5-6H2,1-2H3 |
Clave InChI |
YUZNQANABTUQEN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1CS)C)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


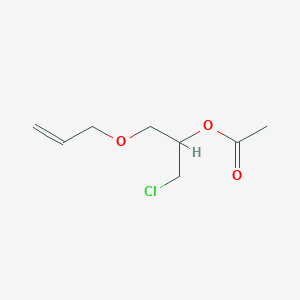
![2,2',5,5',6,6'-Hexafluoro[1,1'-biphenyl]-3,3',4,4'-tetracarboxylic acid](/img/structure/B14740724.png)
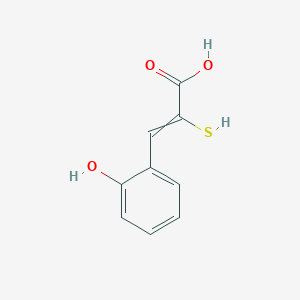
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-nitro-](/img/structure/B14740737.png)
